4-[2-(Prop-2-yn-1-yloxy)ethyl]morpholine

Lipophilicity logP Drug-likeness

4-[2-(Prop-2-yn-1-yloxy)ethyl]morpholine (CAS 16488-95-2, MFCD30476627) is a heterocyclic building block with the molecular formula C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol. The compound features a morpholine ring linked via an ethyl spacer to a terminal propargyl (alkyne) ether group (SMILES: C#CCOCCN1CCOCC1), positioning it as a bifunctional intermediate that combines the nucleophilic and hydrogen-bonding capabilities of a tertiary amine with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactivity of a terminal alkyne.

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
Cat. No. B13252888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(Prop-2-yn-1-yloxy)ethyl]morpholine
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESC#CCOCCN1CCOCC1
InChIInChI=1S/C9H15NO2/c1-2-6-11-7-3-10-4-8-12-9-5-10/h1H,3-9H2
InChIKeyNDWMXOYIRLTHEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(Prop-2-yn-1-yloxy)ethyl]morpholine (CAS 16488-95-2): Structural Profile and Procurement-Relevant Characteristics


4-[2-(Prop-2-yn-1-yloxy)ethyl]morpholine (CAS 16488-95-2, MFCD30476627) is a heterocyclic building block with the molecular formula C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol . The compound features a morpholine ring linked via an ethyl spacer to a terminal propargyl (alkyne) ether group (SMILES: C#CCOCCN1CCOCC1), positioning it as a bifunctional intermediate that combines the nucleophilic and hydrogen-bonding capabilities of a tertiary amine with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactivity of a terminal alkyne . This dual functionality makes it relevant for click chemistry-based bioconjugation, probe design, and medicinal chemistry scaffold elaboration.

1 CuAAC click chemistry bioconjugation workflow
2 Morpholine-alkyne bifunctional scaffold for probe design
3 Hydrophilic low-MW building block for fragment-based libraries

Why 4-[2-(Prop-2-yn-1-yloxy)ethyl]morpholine Cannot Be Casually Replaced by In-Class Morpholine Analogs


Substituting 4-[2-(prop-2-yn-1-yloxy)ethyl]morpholine with a structurally similar morpholine derivative—such as N-propargyl morpholine (lacking the ethoxy spacer) or 4-(2-ethoxyethyl)morpholine (lacking the alkyne)—introduces measurable changes in lipophilicity, hydrogen-bonding capacity, and conformational flexibility that can alter solubility, membrane permeability, and click-chemistry reaction kinetics . The ethyl spacer between the morpholine nitrogen and the propargyl ether oxygen increases the rotatable bond count and modulates the pKa of the tertiary amine, affecting protonation state at physiological pH relative to directly N-substituted analogs . These differences are not cosmetic; in applications such as ADC linker design or chemical probe synthesis, even small shifts in logP or H-bond acceptor count can determine whether a conjugate achieves sufficient aqueous solubility or target engagement.

N-Propargyl morpholine
Lacks ethoxy spacer; H-bond capacity and conformational flexibility may differ, altering solubility and binding orientation.
4-(2-Ethoxyethyl)morpholine
Lacks terminal alkyne; CuAAC-incompetent. Substitution not possible for click chemistry applications.
Piperidine analog
Higher amine basicity (pKa ~10–11) shifts protonation state at physiological pH; may increase non-specific electrostatic binding.

Quantitative Differentiation Evidence for 4-[2-(Prop-2-yn-1-yloxy)ethyl]morpholine Versus Closest Analogs


Computed logP: Hydrophilicity Advantage of 4-[2-(Prop-2-yn-1-yloxy)ethyl]morpholine Over the Saturated Ethoxyethyl Analog

The target compound exhibits a computed logP of approximately -0.0316 (Leyan/Chemsrc prediction), indicating near-neutral lipophilicity . This contrasts with its saturated analog 4-(2-ethoxyethyl)morpholine (CAS 622-09-3), which has a reported logP of 0.293 . The ~0.32 log unit difference corresponds to an approximately 2.1-fold lower octanol-water partition coefficient for the propargyl-containing compound, meaning it is measurably more hydrophilic than the ethyl analog.

Computed logP
Data to verify
Target: −0.0316 vs Saturated analog: 0.293 | ΔlogP ≈ 0.32, ~2.1-fold more hydrophilic
Supports solubility screening for bioconjugation workflows
Computed values; experimental logP not available
Lipophilicity logP Drug-likeness ADME

Hydrogen Bond Acceptor Capacity: Increased Intermolecular Interaction Potential Relative to N-Propargyl Morpholine

The target compound possesses three hydrogen bond acceptor sites (morpholine ring oxygen, morpholine nitrogen, and the propargyl ether oxygen), with a computed topological polar surface area (TPSA) of 21.7 Ų . In contrast, N-propargyl morpholine (4-(prop-2-yn-1-yl)morpholine) lacks the ether oxygen, resulting in only two H-bond acceptors and a lower TPSA . While both compounds share a morpholine core and a terminal alkyne, the additional ether oxygen in the target compound provides enhanced capacity for hydrogen-bonding interactions with aqueous solvent, protein residues, or chromatographic stationary phases.

H-Bond Acceptors
Class-level
3 acceptors (morpholine O, N, ether O) vs 2 for N-propargyl analog | TPSA 21.7 Ų
Additional acceptor may improve aqueous solubility in assay buffers
TPSA per computed properties; class-level inference
Hydrogen bonding Molecular recognition Solubility TPSA

Rotatable Bond Count and Conformational Flexibility: Enhanced Degrees of Freedom Compared to Directly N-Substituted Morpholines

The target compound has 4 rotatable bonds (ether O–CH₂, CH₂–CH₂, CH₂–N, and the propargyl C–O bond), as reported in the Leyan computed properties datasheet . N-Propargyl morpholine, by contrast, has fewer rotatable bonds because the propargyl group is directly attached to the morpholine nitrogen without an intervening ethoxy linker. The additional rotatable bonds confer greater conformational flexibility, which can be advantageous for optimizing the spatial orientation of the terminal alkyne in click chemistry reactions where steric accessibility to the Cu(I) catalyst influences reaction rate [1].

Rotatable Bonds
Class-level
4 rotatable bonds vs estimated 1–2 for N-propargyl analog | At least 2 additional degrees of freedom
Increased flexibility may support binding conformation optimization
Comparator count inferred from structure; exact value not confirmed
Conformational flexibility Entropy Binding Rotatable bonds

Click Chemistry Functional Capability: Terminal Alkyne Availability as a Decisive Differentiator from Saturated Morpholine Ethers

The terminal alkyne group in 4-[2-(prop-2-yn-1-yloxy)ethyl]morpholine enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most widely used click chemistry reaction for bioconjugation [1]. Its saturated analog, 4-(2-ethoxyethyl)morpholine (CAS 622-09-3), lacks this functionality entirely and cannot participate in CuAAC. In the context of antibody-drug conjugate (ADC) linker design, propargyloxyethyl-containing linkers have been shown to undergo effective and rapid copper(I)-mediated cleavage to release amine- or phenol-containing payloads [2]. While this evidence does not provide a direct kinetic comparison between our target compound and other propargyl-containing linkers, it establishes the functional necessity of the alkyne group that is absent in the saturated comparator.

CuAAC Reactivity
Reported
Terminal alkyne present — competent for CuAAC | Saturated analog: no alkyne, CuAAC-incompetent
Terminal alkyne required for click chemistry; substitution not possible
Qualitative functional difference; no kinetic rate data available
Click chemistry CuAAC Bioconjugation Alkyne-azide cycloaddition

Morpholine vs. Piperidine Scaffold: Differential Basicity and Hydrogen Bonding for Downstream Conjugate Properties

The morpholine ring in the target compound contains both an amine (pKa of conjugate acid ~6–7 for N-alkyl morpholines) and an ether oxygen, whereas the direct piperidine analog 1-[2-(prop-2-yn-1-yloxy)ethyl]piperidine contains only a tertiary amine (pKa ~10 for N-alkyl piperidines) without an ether oxygen [1]. In a head-to-head comparison, 4-(2-ethoxyethyl)morpholine has a predicted pKa of 6.67±0.10 , which is significantly lower than that of N-ethylpiperidine (pKa ~10.8). At physiological pH 7.4, the morpholine nitrogen is largely deprotonated, reducing the cationic character and non-specific electrostatic interactions, whereas the piperidine analog remains predominantly positively charged.

Amine Basicity
Class-level
Morpholine pKa ~6.67 vs Piperidine analog pKa ~10–11 | ΔpKa ≈ 3.3–4.3 units
Lower basicity may reduce non-specific electrostatic binding at physiological pH
Predicted pKa; class-level inference for N-alkylpiperidines
Scaffold comparison Basicity pKa Morpholine Piperidine

Molecular Weight and Heavy Atom Count: Implications for Fragment-Based Drug Discovery and Permeability

With a molecular weight of 169.22 g/mol and 12 heavy atoms, 4-[2-(prop-2-yn-1-yloxy)ethyl]morpholine falls within the 'fragment' space (MW < 300 Da) defined by the Astex Rule of Three for fragment-based drug discovery (FBDD) [1]. This compares favorably to larger propargyl-functionalized building blocks such as Propargyl-PEG1-amine (MW typically > 200 Da for PEGylated variants) . The lower molecular weight may confer higher permeability in cell-based assays (e.g., Caco-2 or PAMPA) compared to bulkier PEG-containing alternatives.

Molecular Weight
Class-level
169.22 g/mol | 12 heavy atoms | Aligns with Astex Rule of Three for fragment libraries
Supports fragment-based library design with room for elaboration
MW per vendor datasheets; fragment criteria per Astex Rule of Three
Molecular weight Fragment-based drug discovery Permeability Rule of Three

Optimal Application Scenarios for 4-[2-(Prop-2-yn-1-yloxy)ethyl]morpholine Based on Verified Differentiation Evidence


Click Chemistry-Based Bioconjugation Requiring a Hydrophilic, Low-Molecular-Weight Alkyne Handle

When designing antibody-drug conjugates (ADCs) or small-molecule probes that rely on CuAAC for payload attachment, 4-[2-(prop-2-yn-1-yloxy)ethyl]morpholine offers a terminal alkyne for triazole formation combined with a computed logP of -0.0316, which is more hydrophilic than the saturated analog 4-(2-ethoxyethyl)morpholine (logP 0.293) . This reduced lipophilicity can help maintain aqueous solubility of the final conjugate, reducing aggregation—a critical quality attribute in ADC development. The propargyloxyethyl motif has been validated in ADC linker contexts where copper(I)-mediated cleavage releases amine- or phenol-containing payloads [1].

Fragment-Based Drug Discovery (FBDD) Library Design with a Morpholine Scaffold

With a molecular weight of 169.22 g/mol and 12 heavy atoms, the compound complies with the Astex Rule of Three for fragment libraries (MW < 300 Da) . Its three hydrogen bond acceptors and 4 rotatable bonds provide moderate complexity for fragment screening while leaving ample room for hit-to-lead optimization. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs (e.g., linezolid, gefitinib), and the terminal alkyne permits late-stage diversification via click chemistry without altering the core scaffold [1].

Chemical Proteomics Probe Design Where Reduced Non-Specific Binding Is Critical

The predicted pKa of ~6.67 for the morpholine nitrogen (based on 4-(2-ethoxyethyl)morpholine analog predictions) means that at physiological pH 7.4, the majority of the compound is in its neutral, uncharged form . This contrasts with piperidine-based analogs (pKa ~10–11), which are predominantly positively charged at pH 7.4 and can engage in non-specific electrostatic interactions with negatively charged phospholipid membranes or nucleic acids. In chemical proteomics experiments (e.g., affinity-based protein profiling, AfBPP), reduced non-specific binding translates to higher signal-to-noise ratios and more reliable target identification [1].

Synthesis of Morpholine-Containing Triazole Libraries via CuAAC for Biological Screening

The compound serves as an alkyne component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to generate 1,4-disubstituted 1,2,3-triazole libraries incorporating a morpholine moiety . The ethyl spacer between the morpholine ring and the triazole provides conformational flexibility (4 rotatable bonds) that can be beneficial for exploring diverse binding poses in target-guided synthesis or DNA-encoded library (DEL) selections. In contrast, N-propargyl morpholine, which lacks the ethoxy spacer, places the triazole directly adjacent to the morpholine nitrogen, potentially restricting the accessible conformational space [1].

Application
Selection Property
Validation Focus
CuAAC bioconjugation studies
Terminal alkyne with hydrophilic profile
Conjugate aqueous solubility assessment
Fragment-based library design
Low-MW morpholine-alkyne scaffold
Ligand efficiency and hit elaboration
Chemical proteomics probe studies
Morpholine pKa for neutral state at pH 7.4
Non-specific binding in target matrices
Triazole library synthesis via CuAAC
Ethoxy spacer conformational flexibility
Binding pose diversity in screening
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